molecular formula C12H22O4 B14304556 5-Ethyldecanedioic acid CAS No. 114804-19-2

5-Ethyldecanedioic acid

Cat. No.: B14304556
CAS No.: 114804-19-2
M. Wt: 230.30 g/mol
InChI Key: XYQBPYXKPLWSGP-UHFFFAOYSA-N
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Description

5-Ethyldecanedioic acid (CAS: N/A; IUPAC name: this compound) is a branched-chain dicarboxylic acid with a 10-carbon backbone and an ethyl substituent at the fifth carbon. Its molecular formula is C₁₂H₂₂O₄, and its structure combines hydrophobicity from the ethyl group with the reactivity of two terminal carboxylic acid groups.

Properties

CAS No.

114804-19-2

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

5-ethyldecanedioic acid

InChI

InChI=1S/C12H22O4/c1-2-10(7-5-9-12(15)16)6-3-4-8-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16)

InChI Key

XYQBPYXKPLWSGP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCC(=O)O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyldecanedioic acid can be achieved through several methods. One common approach involves the oxidation of 5-ethyldecanoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) in acidic conditions. The reaction typically proceeds as follows:

[ \text{5-Ethyldecanoic acid} + \text{Oxidizing agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the oxidation reaction. Additionally, continuous flow reactors may be employed to maintain optimal reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyldecanedioic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of smaller carboxylic acids or carbon dioxide and water.

    Reduction: Reduction of this compound can produce 5-ethyldecanol or other alcohol derivatives.

    Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogenation with metal catalysts.

    Substitution: Alcohols (for esterification), amines (for amidation), acid chlorides.

Major Products:

    Oxidation: Smaller carboxylic acids, carbon dioxide, water.

    Reduction: 5-Ethyldecanol, other alcohols.

    Substitution: Esters, amides, other derivatives.

Scientific Research Applications

Chemistry: 5-Ethyldecanedioic acid is used as a building block in organic synthesis. It can be employed in the preparation of polymers, resins, and other complex molecules.

Biology: In biological research, dicarboxylic acids like this compound are studied for their role in metabolic pathways and their potential as biomarkers for certain diseases.

Medicine: While specific medical applications of this compound are limited, its derivatives may have potential in drug development and therapeutic interventions.

Industry: In industrial applications, this compound is used in the production of plasticizers, lubricants, and corrosion inhibitors. Its properties make it suitable for enhancing the performance and durability of various materials.

Mechanism of Action

The mechanism of action of 5-ethyldecanedioic acid involves its interaction with molecular targets through its carboxyl functional groups. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic and electrophilic reactions. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.

    Metal Coordination: Forming complexes with metal ions, affecting their biological availability.

    Signal Transduction: Modulating signaling pathways through interactions with receptors or other proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-ethyldecanedioic acid with structurally analogous dicarboxylic acids, focusing on physicochemical properties and applications.

2.1 Decanedioic Acid (Sebacic Acid)
  • Molecular Formula : C₁₀H₁₈O₄
  • Structure : Linear 10-carbon chain with terminal -COOH groups.
  • Key Properties: Melting point: ~131–134°C Solubility: Slightly soluble in water, soluble in ethanol.
  • Applications : Widely used in nylon production (e.g., nylon 6,10), lubricants, and plasticizers.
  • Comparison : The ethyl branch in this compound likely reduces crystallinity and melting point compared to sebacic acid, enhancing compatibility with hydrophobic polymers.
2.2 Dodecanedioic Acid
  • Molecular Formula : C₁₂H₂₂O₄
  • Structure : Linear 12-carbon chain.
  • Key Properties :
    • Melting point: ~128–130°C
    • Solubility: Similar to sebacic acid.
  • Applications : High-performance nylons (e.g., nylon 12,12), corrosion inhibitors.
  • Comparison : Despite identical molecular formulas, this compound’s branching may reduce thermal stability but improve flexibility in polymer backbones.
2.3 5-Methyldecanedioic Acid
  • Molecular Formula : C₁₁H₂₀O₄
  • Structure : Methyl branch at the fifth carbon.
  • Key Properties: Limited data available; methyl branching likely lowers melting point compared to linear analogs.

Research Findings and Data Gaps

  • Analytical Challenges : Branching complicates chromatographic separation and mass spectrometry identification, necessitating advanced techniques (e.g., high-resolution LC-MS) for accurate quantification .

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